molecular formula C9H8BrClO B8596382 4-(2-Bromoethyl)benzoyl chloride CAS No. 24993-81-5

4-(2-Bromoethyl)benzoyl chloride

Cat. No.: B8596382
CAS No.: 24993-81-5
M. Wt: 247.51 g/mol
InChI Key: PGYNCQRVANCTNL-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)benzoyl chloride is a benzoyl chloride derivative featuring a bromoethyl (-CH₂CH₂Br) substituent at the para position of the aromatic ring. This compound is characterized by its reactive acyl chloride group (-COCl) and the brominated ethyl chain, which confers unique reactivity for nucleophilic substitutions or eliminations. Benzoyl chlorides are widely used as acylating agents in organic synthesis, and the bromoethyl group enhances their utility in constructing complex molecules, particularly in pharmaceutical intermediates and polymer chemistry.

Properties

CAS No.

24993-81-5

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

4-(2-bromoethyl)benzoyl chloride

InChI

InChI=1S/C9H8BrClO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2

InChI Key

PGYNCQRVANCTNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCBr)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Key Physical Properties*
4-(2-Bromoethyl)benzoyl chloride C₉H₈BrClO 259.52 2-Bromoethyl at para Likely liquid; reactive acyl chloride
4-Chloromethylbenzoyl chloride C₈H₆Cl₂O 189.04 Chloromethyl at para Liquid; bp ~200°C (est.)
4-(Dimethylamino)benzoyl chloride C₉H₁₀ClNO 195.64 Dimethylamino at para Solid; electron-donating group
2-[(4-Bromobenzyl)oxy]benzoyl chloride C₁₄H₁₀BrClO₂ 326.59 Bromobenzyloxy at position 2 Solid; mp ~50–60°C (est.)

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Donating Groups: The bromoethyl group in 4-(2-Bromoethyl)benzoyl chloride is electron-withdrawing due to the polar C-Br bond, which activates the carbonyl carbon toward nucleophilic attack (e.g., in acylation reactions). This contrasts with 4-(dimethylamino)benzoyl chloride, where the dimethylamino group donates electrons via resonance, reducing electrophilicity . Compared to 4-chloromethylbenzoyl chloride, the bromoethyl substituent offers a better leaving group (Br⁻ vs. Cl⁻), enhancing its utility in alkylation or elimination reactions .

Research Findings and Key Differences

  • Reactivity Hierarchy: Acylation reactivity: 4-(2-Bromoethyl)benzoyl chloride > 4-chloromethylbenzoyl chloride > 4-(dimethylamino)benzoyl chloride (based on electronic effects).
  • Applications in Drug Synthesis :
    • Bromoethyl and chloromethyl derivatives are preferred for introducing alkyl chains or heterocycles (e.g., ).
    • Bromobenzyloxy derivatives () are niche in constructing ether-linked pharmacophores.

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